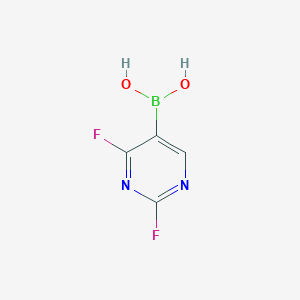
(2,4-difluoropyrimidin-5-yl)boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Difluoropyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring substituted with fluorine atoms at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-difluoropyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, where an aryl halide (such as 2,4-difluoropyrimidine) reacts with a diboron reagent (such as bis(pinacolato)diboron) in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions: (2,4-Difluoropyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base, to yield the corresponding aryl compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (such as Pd(PPh3)4), bases (such as potassium carbonate), and solvents (such as toluene or ethanol) are commonly used.
Protodeboronation: Acids (such as hydrochloric acid) or bases (such as sodium hydroxide) are used under mild conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
(2,4-Difluoropyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,4-difluoropyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. This process facilitates the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
(2,4-Dimethoxypyrimidin-5-yl)boronic Acid: Similar in structure but with methoxy groups instead of fluorine atoms.
(2,4-Dichloropyrimidin-5-yl)boronic Acid: Similar in structure but with chlorine atoms instead of fluorine atoms.
Uniqueness: (2,4-Difluoropyrimidin-5-yl)boronic acid is unique due to the presence of fluorine atoms, which can enhance the compound’s reactivity and stability. The fluorine atoms also influence the electronic properties of the pyrimidine ring, making it a valuable intermediate in the synthesis of fluorinated organic compounds .
Eigenschaften
CAS-Nummer |
1029654-41-8 |
|---|---|
Molekularformel |
C4H3BF2N2O2 |
Molekulargewicht |
159.89 g/mol |
IUPAC-Name |
(2,4-difluoropyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C4H3BF2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H |
InChI-Schlüssel |
AJSQDLVTVSHYKF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


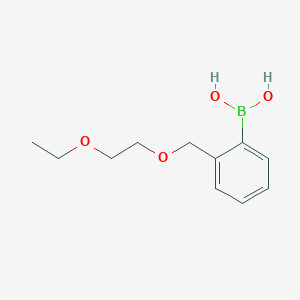
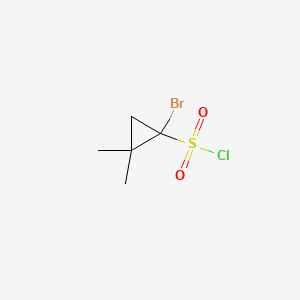
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
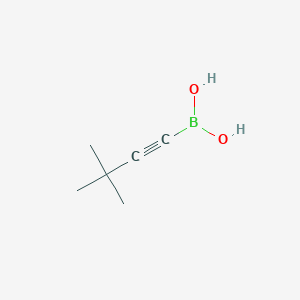
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
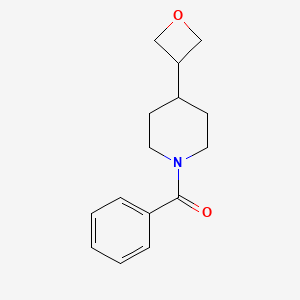
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)
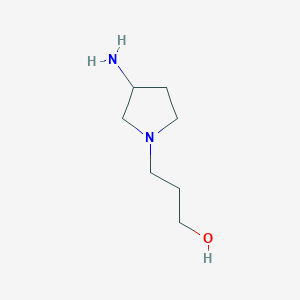

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)
![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)


